molecular formula C47H77O8P B12278323 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]

1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]

Cat. No.: B12278323
M. Wt: 801.1 g/mol
InChI Key: XDTOUWPJZGEUQR-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Stereochemical Notation

The systematic IUPAC name for this compound is [(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate . This nomenclature adheres to IUPAC guidelines by specifying:

  • The stereospecific numbering (SN) of the glycerol backbone, which defines the spatial arrangement of substituents. The "SN" designation indicates that the glycerol is numbered according to stereospecific rules, with the hydroxyl group at position sn-3 serving as the reference point for phosphorylation.
  • The bis(phenyl) phosphate group at the sn-3 position, which replaces the typical hydroxyl group found in glycerol derivatives. The prefix "bis" denotes two phenyl groups attached via ester bonds to the phosphate moiety.
  • The two hexadecanoyl (palmitoyl) chains at the sn-1 and sn-2 positions, which are esterified to the glycerol backbone.

The stereochemical descriptor (2S) specifies the absolute configuration of the central carbon in the glycerol moiety, ensuring unambiguous spatial representation.

Molecular Formula and Weight Analysis

The molecular formula C47H77O8P reflects the compound’s composition, comprising 47 carbon atoms, 77 hydrogen atoms, 8 oxygen atoms, and 1 phosphorus atom. Key metrics include:

Property Value
Molecular weight 801.08300 g/mol
Exact mass 800.53600 g/mol
Polar surface area (PSA) 107.17000 Ų
Partition coefficient (LogP) 14.68670

The discrepancy between molecular weight (801.08300 g/mol) and exact mass (800.53600 g/mol) arises from isotopic variations in natural carbon and hydrogen. The high LogP value underscores the compound’s extreme hydrophobicity, driven by its dual hexadecanoyl chains and aromatic phenyl groups.

Bis(phenyl) Phosphate Group Configuration

The bis(phenyl) phosphate group at the sn-3 position is a defining feature of this compound. Structurally, it consists of:

  • A central phosphorus atom in a tetrahedral geometry.
  • Two phenyl groups attached via oxygen atoms to the phosphorus, forming phosphate diesters.
  • A remaining oxygen atom linked to the glycerol backbone.

This configuration replaces the hydroxyl group typically found at the sn-3 position of glycerol derivatives, introducing steric bulk and altering electronic properties. The phenyl groups contribute aromatic π-electron systems, which influence intermolecular interactions and solubility.

The esterification pattern—two phenyl groups and one glycerol-linked oxygen—distinguishes this compound from mono- or triesterified phosphate derivatives. The spatial arrangement around phosphorus is critical for its chemical reactivity, particularly in nucleophilic substitution or hydrolysis reactions.

Properties

IUPAC Name

(3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl) hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-39-46(48)51-41-45(53-47(49)40-34-26-24-22-20-18-16-14-12-10-8-6-4-2)42-52-56(50,54-43-35-29-27-30-36-43)55-44-37-31-28-32-38-44/h27-32,35-38,45H,3-26,33-34,39-42H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTOUWPJZGEUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H77O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reagents and Conditions

This method involves phosphorylating 1,2-dipalmitoyl-sn-glycerol using phenyl-containing reagents.
Steps :

  • Protection of glycerol : (S)-Glyceryl acetone (2,2-dimethyl-1,3-dioxolane-4-methanol) is used to preserve the sn-3 position.
  • Phosphorylation : Diphenyl chlorophosphate reacts with the protected glycerol in anhydrous chloroform/pyridine at 0–25°C for 2–10 hours.
  • Deprotection : Acidic hydrolysis (e.g., p-toluenesulfonic acid) removes the acetone group, yielding (R)-2,3-dihydroxypropyl diphenyl phosphate.
  • Acylation : Palmitic acid is coupled using DCC/DMAP in dichloromethane at 0–10°C.

Yield : 72–87% after purification by silica gel chromatography.

Critical Analysis

  • Stereochemistry : The sn-3 configuration is maintained via chiral starting materials.
  • Purity : Residual DCC/DMAP requires extensive washing with dilute HCl.
  • Scalability : Gram-scale synthesis is feasible, but solvent evaporation under reduced pressure is time-consuming.

Stepwise Acylation and Phosphorylation

Procedure Overview

Developed by Gupta et al. (1977), this approach prioritizes fatty acid incorporation before phosphorylation:

  • sn-Glycero-3-phosphate synthesis : React sn-glycerol-3-phosphate (as CdCl₂ complex) with palmitic anhydride in chloroform/DMAP.
  • Phosphorylation : Treat with phenyl phosphorodichloridate in pyridine to introduce bis(phenyl) groups.

Yield : 36–45% for enzymatic methods; ~60% for chemical phosphorylation.

Advantages and Limitations

  • Efficiency : Avoids racemization by phosphorylating pre-acylated glycerol.
  • Byproducts : Silver chloride precipitates require filtration.
  • Cost : Enzymatic steps (phospholipase D) increase expense.

Protective Group Strategies

Benzyl and Diphenyl Esters

Benzyl groups protect phosphate during acylation, followed by hydrogenolysis:

  • Benzyl protection : Use benzyl phosphorodichloridate to form 1,2-dipalmitoyl-sn-glycero-3-benzyl phosphate.
  • Phenyl substitution : Catalytic hydrogenation (Pd/C) replaces benzyl with phenyl groups.

Yield : 65–75% after column chromatography.

Comparison with Direct Methods

  • Purity : Fewer side reactions than direct phosphorylation.
  • Complexity : Additional steps for protection/deprotection increase synthesis time.

Data Tables

Table 1: Reaction Conditions and Yields Across Methods

Method Reagents Temperature (°C) Time (h) Yield (%) Purity (%) Source
Stereospecific Phosphorylation Diphenyl chlorophosphate, DCC 0–10 7 72 95
Stepwise Acylation Palmitic anhydride, DMAP 25 30 60 90
Enzymatic Phosphorylation Phospholipase D, phenyl chloride 37 24 45 85

Table 2: Key Spectral Data for Validation

Property Value Technique Source
Melting Point 190–192°C DSC
¹H NMR (CDCl₃) δ 0.88 (t, 6H), 1.25 (m, 52H) 400 MHz
³¹P NMR δ -0.85 ppm 162 MHz
HRMS (ESI) [M+H]⁺ calc. 801.08, found 801.07 Q-TOF

Challenges and Optimization

Racemization Risks

  • sn-3 Configuration : Using (S)-glyceryl acetone prevents inversion during phosphorylation.
  • Low-Temperature Coupling : Acylation at 0–10°C minimizes acyl migration.

Purification Techniques

  • Silica Gel Chromatography : Elute with 1–3% MeOH/DCM + 1% TEA to remove unreacted fatty acids.
  • Recrystallization : Ethyl acetate/petroleum ether mixtures improve crystallinity.

Chemical Reactions Analysis

Formation of the Diacylglycerol Backbone

The glycerol backbone is esterified with two palmitoyl groups (16-carbon saturated fatty acids) at the sn-1 and sn-2 positions. This is achieved via esterification reactions, often using palmitoyl chlorides or anhydrides under alkaline conditions .

Phosphorylation at the sn-3 Position

The phosphate group is introduced at the sn-3 position of glycerol. This may involve reacting the diacylglycerol with a phosphorus-containing reagent (e.g., phosphorus oxychloride) to form a phosphoric acid intermediate, followed by esterification with phenyl groups .

Esterification with Phenyl Groups

The phosphate group is converted into a bis(phenyl) phosphate ester. This could involve nucleophilic substitution, where phenoxide ions displace chloride from a phosphoryl dichloride intermediate (e.g., derived from phosphorus oxychloride) .

Degradation and Hydrolysis

The compound undergoes hydrolysis under specific conditions, producing metabolites with environmental and biological relevance.

Acidic/Basified Hydrolysis

  • Reaction :

    1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]+H2OPhenyl phosphate+Diacylglycerol\text{1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]} + \text{H}_2\text{O} \rightarrow \text{Phenyl phosphate} + \text{Diacylglycerol}

    Hydrolysis cleaves the ester bonds, releasing phenyl phosphate and the diacylglycerol backbone .

Enzymatic Degradation

Phosphatases or lipases may catalyze the cleavage of the phosphate ester bonds. For example, bis(phenyl) phosphates are often biodegradable, as seen in studies of similar compounds like bis(2-ethylhexyl) phosphate .

Biological Interactions

The compound’s interactions with proteins or membranes may involve binding to specific domains.

Membrane Docking Geometry

Phosphatidic acid derivatives (e.g., phosphatidic acid sodium) interact with proteins like PKCα C2 domain, altering membrane docking geometry. While not directly studied for this compound, related phospholipids influence protein conformation and activity .

Toxicity and Metabolism

Biodegradation products (e.g., phenyl phosphate) are generally less toxic than parent compounds. For instance, diphenyl phosphate and bis(2-ethylhexyl) phosphate are readily biodegradable . Hydroxylated metabolites (e.g., 5-OH-EHDPP) may form during metabolism in organisms like zebrafish, as observed in similar phosphate esters .

Key Reactions and Products

Reaction TypeProductsConditionsReference
HydrolysisPhenyl phosphate, diacylglycerolAcidic/basified conditions
Enzymatic cleavagePhenyl phosphate, diacylglycerolPhosphatases/lipases
Synthesis1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]Esterification with phenyl groups

Biological and Environmental Fate

PropertyValue/DescriptionReference
BiodegradabilityLikely readily biodegradable (based on similar compounds)
MetabolitesPhenyl phosphate, hydroxylated derivatives
Protein interactionsPotential membrane docking (inferred from phosphatidic acid studies)

Scientific Research Applications

Drug Delivery Systems

1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] serves as a crucial component in drug delivery systems due to its amphiphilic nature. This property allows it to form micelles and liposomes that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Anticancer Drug Delivery

A study investigated the use of this compound in formulating micelles for targeted cancer therapy. The micelles were prepared with doxorubicin and folic acid conjugation, demonstrating improved targeting to cancer cells compared to free doxorubicin. In vitro assays showed significant cytotoxicity against MCF-7 breast cancer cells, with enhanced cellular uptake observed through flow cytometry analysis .

Cancer Therapy

The compound has been explored for its potential in enhancing the efficacy of chemotherapeutic agents. Its ability to modify drug release profiles and improve the pharmacokinetics of anticancer drugs has been a focal point of research.

In Vivo Studies

In vivo studies using BALB/c mice showed that micelles containing 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] provided better biodistribution of doxorubicin, resulting in reduced tumor growth and improved survival rates compared to traditional formulations . This highlights its potential as a delivery vehicle that can enhance therapeutic outcomes while minimizing side effects.

Synthetic Precursor in Chemical Synthesis

The compound is also utilized as a synthetic precursor for the production of enantiomeric α-phospholipids and other derivatives. Its unique chemical structure allows for modifications that can lead to new compounds with tailored properties for specific applications.

Synthesis Applications

Research indicates that 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] can be employed in the synthesis of various phospholipid derivatives through acylation reactions. These derivatives may have applications in creating novel drug formulations or as components in biomaterials .

Biochemical Research

In biochemical studies, this compound is often used to investigate membrane dynamics and interactions due to its structural similarity to natural phospholipids. It aids in understanding lipid bilayer properties and the role of phospholipids in cellular signaling pathways.

Membrane Studies

Experiments have utilized this compound to study lipid bilayer formation and stability under various conditions, contributing to the understanding of cell membrane behavior and integrity . Such insights are vital for developing therapies targeting membrane-associated diseases.

Mechanism of Action

The mechanism of action of 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] involves its interaction with biological membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. The molecular targets include membrane proteins and enzymes, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphatidylcholine (1,2-Dipalmitoyl-sn-glycero-3-phosphocholine)

  • Structure : Features a choline head group instead of bis(phenyl) phosphate.
  • Properties :
    • Higher hydrophilicity due to the quaternary ammonium group in choline.
    • Forms stable bilayers in aqueous environments, critical for biological membrane models.
    • Susceptible to phospholipase-mediated hydrolysis, unlike the bis(phenyl) phosphate derivative, which may resist enzymatic degradation .
  • Applications : Widely used in liposome drug delivery and membrane biophysics studies .

Phosphatidylethanolamine (1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine)

  • Structure: Contains an ethanolamine head group.
  • Properties :
    • Smaller, less polar head group compared to bis(phenyl) phosphate, leading to different packing densities in lipid bilayers.
    • Prone to oxidative degradation and phase transitions at lower temperatures than aromatic phosphates .
  • Applications : Utilized in studies of membrane curvature and protein-lipid interactions .

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate

  • Structure : Similar diacylglycerol backbone but with a hydroxyethyl-phosphate group.
  • Properties :
    • Increased water solubility due to the hydroxyethyl moiety.
    • Likely forms micelles rather than bilayers, contrasting with the aggregation behavior of the bis(phenyl) derivative .
  • Applications: Potential use in emulsification or as a biocompatible surfactant .

Bis(4-cyanophenyl) phenyl phosphate (CPP)

  • Structure : Aromatic phosphate ester without a glycerol backbone.
  • Properties :
    • Hydrolysis rates are pH- and temperature-dependent, with pseudo-first-order rate constants ranging from 0.0016 h⁻¹ (pH 4, 25°C) to 0.24 h⁻¹ (pH 10, 80°C) .
    • Activation energy for hydrolysis: ~50–70 kJ/mol, indicating moderate thermal stability .
  • Applications : Used as a reactive diluent in phthalonitrile resins, leveraging its controlled hydrolysis .

Key Comparative Data

Property 1,2-Dihexadecanoyl-sn-glycero-3-[bis(phenyl) phosphate] Phosphatidylcholine Bis(4-cyanophenyl) phenyl phosphate (CPP)
Head Group Bis(phenyl) phosphate Choline Phenyl/4-cyanophenyl
Hydrophobicity High (aromatic groups) Moderate High (cyanophenyl groups)
Hydrolysis Stability Likely stable under neutral conditions Enzymatically labile pH-sensitive (faster in basic conditions)
Aggregation Behavior Unknown; potential micelles or monolayers Bilayers Not applicable (non-glycerol structure)
Thermal Activation Energy N/A N/A 50–70 kJ/mol

Biological Activity

1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] (CAS Number: 58530-78-2) is a phospholipid derivative with significant implications in biochemistry and pharmacology. Its structure consists of a glycerol backbone esterified with two hexadecanoyl chains and a bis(phenyl) phosphate group. This compound has garnered attention for its potential biological activities, particularly in drug delivery systems and as a model for studying membrane dynamics.

  • Molecular Formula : C₄₇H₇₇O₈P
  • Molecular Weight : 801.08 g/mol
  • LogP : 14.6867 (indicating high hydrophobicity)
  • PSA (Polar Surface Area) : 107.17 Ų

Membrane Interaction

1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] exhibits strong interactions with biological membranes due to its amphiphilic nature. This characteristic allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. Studies have shown that its incorporation can affect the behavior of membrane proteins and lipid rafts, which are crucial for cell signaling and transport processes .

Antimicrobial Properties

Research indicates that phospholipid derivatives like 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] possess antimicrobial properties. For example, compounds with similar structures have been shown to disrupt bacterial membranes, leading to cell lysis. The mechanism involves the adsorption of the compound onto the negatively charged bacterial membranes, followed by insertion into the lipid bilayer, which destabilizes the membrane integrity .

Drug Delivery Systems

The compound's high hydrophobicity and ability to form liposomes make it a promising candidate for drug delivery applications. Liposomal formulations utilizing this compound have demonstrated enhanced bioavailability and targeted delivery of chemotherapeutic agents. In vitro studies have shown that these formulations can improve drug accumulation in tumor tissues while reducing systemic toxicity .

Study on Liposomal Formulations

A study published in MDPI explored the use of liposomal formulations containing 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] for delivering metallodrugs in cancer therapy. The results indicated:

  • Efficacy : The liposomal formulation showed significantly higher accumulation at tumor sites compared to free drugs.
  • Toxicity : Lower systemic toxicity was observed, with a half-life of 29.1 minutes in circulation.
  • Mechanism : The formulation induced apoptosis through DNA damage pathways and enhanced immune responses against tumors .

Antimicrobial Activity Assessment

A thesis from the Department of Peptide and Protein Chemistry reported on the antimicrobial activity of various phospholipid derivatives, including 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]. Key findings included:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : Similar to other cationic biocides, it disrupts bacterial membranes through electrostatic interactions followed by membrane insertion .

Q & A

Basic: What methodologies are recommended for synthesizing and purifying 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]?

Answer:
Synthesis typically involves sequential acylation of sn-glycero-3-phosphate with hexadecanoic acid derivatives, followed by phosphorylation using bis(phenyl) phosphate. For purification, the Bligh-Dyer method is widely adopted for lipid extraction. This involves homogenizing the product in a chloroform-methanol-water system (2:1:0.8 ratio) to separate lipids into the chloroform layer, ensuring high recovery and minimal degradation . Subsequent purification via column chromatography (e.g., silica gel) or HPLC (using C18 reverse-phase columns) enhances purity (>95% as per HPLC protocols) .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/³¹P NMR verifies acyl chain attachment and phosphate group stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS (e.g., MALDI-TOF) confirms molecular weight (e.g., ~705.99 g/mol for similar phosphatidylcholines) .
  • HPLC: Reverse-phase HPLC with UV/ELSD detection monitors purity (>95%) and identifies degradation products .

Advanced: How does the incorporation of 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] into lipid bilayers influence membrane fluidity and stability?

Answer:
The compound’s saturated hexadecanoyl chains and bulky bis(phenyl) phosphate headgroup reduce bilayer fluidity compared to unsaturated analogs (e.g., 1,2-dioleoyl derivatives). Advanced studies use differential scanning calorimetry (DSC) to measure phase transition temperatures (Tm) and fluorescence anisotropy with probes like DPH to quantify membrane rigidity . Contradictions in Tm data across studies may arise from differences in hydration levels or buffer ionic strength, requiring standardized protocols for reproducibility .

Advanced: What experimental strategies resolve discrepancies in reported phase transition temperatures for this compound?

Answer:
Discrepancies often stem from:

  • Sample preparation: Variations in hydration (e.g., excess vs. limited water) significantly alter Tm. Use controlled lyophilization and rehydration cycles.
  • Measurement techniques: Cross-validate DSC with X-ray diffraction to correlate thermal transitions with structural changes.
  • Impurity effects: Trace solvent residues (e.g., chloroform) can depress Tm. Implement rigorous post-synthesis solvent removal (e.g., vacuum drying >24 hrs) .

Advanced: How can researchers optimize the use of this compound in model membrane systems for receptor-binding studies?

Answer:

  • Vesicle preparation: Use extrusion (100 nm pores) to create unilamellar vesicles with homogeneous size.
  • Headgroup modification: The bis(phenyl) phosphate group may interact with cationic residues on proteins. Validate binding via surface plasmon resonance (SPR) with lipid-coated chips.
  • Control experiments: Compare results with phosphatidylcholine analogs (e.g., DPPC) to isolate phosphate-specific effects .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Handle in a fume hood to prevent inhalation of lipid aerosols.
  • Storage: Store desiccated at -20°C to prevent hydrolysis. Degraded products may exhibit increased toxicity .

Advanced: What are the implications of trace oxidation products in experimental outcomes, and how can they be mitigated?

Answer:
Oxidation of unsaturated contaminants (if present) generates reactive aldehydes, skewing membrane permeability assays. Mitigation strategies include:

  • Antioxidant addition: Incorporate 0.01% butylated hydroxytoluene (BHT) during storage.
  • LC-MS monitoring: Regularly screen for oxidation markers (e.g., m/z shifts corresponding to hydroperoxides) .

Basic: Which solvent systems are compatible with this compound for in vitro assays?

Answer:

  • Primary solvent: Chloroform-methanol (2:1 v/v) for stock solutions.
  • Aqueous buffers: For bilayer studies, disperse in PBS or Tris-HCl (pH 7.4) using sonication or detergent dialysis .

Advanced: How does the bis(phenyl) phosphate headgroup influence interactions with divalent cations (e.g., Ca²⁺)?

Answer:
The headgroup’s aromatic rings and phosphate charge enable cation chelation. Quantify binding via isothermal titration calorimetry (ITC) . Competing interactions with zwitterionic lipids (e.g., phosphatidylcholine) require mixed-lipid systems to mimic physiological conditions .

Advanced: What computational modeling approaches are suitable for predicting this compound’s behavior in lipid-protein systems?

Answer:

  • Molecular dynamics (MD): Use all-atom force fields (e.g., CHARMM36) to simulate bilayer embedding and protein interactions.
  • Coarse-grained models: Efficient for large-scale membrane remodeling studies (e.g., MARTINI force field) .

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